US10308634, Example 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irak4-IN-20 is a useful research compound. Its molecular formula is C22H25F3N4O3 and its molecular weight is 450.462. The purity is usually 95%.
BenchChem offers high-quality Irak4-IN-20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irak4-IN-20 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在炎症和恶性肿瘤中的作用
细胞内丝氨酸/苏氨酸白介素 1 受体相关激酶 4 (IRAK4) 是大多数活化 Toll 样受体 (TLR) 信号传导所必需的。 IRAK4 的活化驱动核因子 κB (NF-κB) 的活化,从而促进细胞存活、炎症和适应性免疫反应的其他方面 .
在癌症研究中的应用
IRAK4 通路可被癌症劫持,并导致恶性细胞的存活和增殖。 IRAK4 活性异常与骨髓增生异常综合征 (MDS)、其他血液系统恶性肿瘤和一些实体瘤的进展有关 .
抗肿瘤作用
临床前癌症模型表明,抑制 IRAK4 具有抗肿瘤作用。 因此,抑制 IRAK4 是肿瘤抑制的一种新兴且有吸引力的靶点 .
自身免疫性疾病的治疗
IRAK4 是 NF-κB 调节的炎症信号的关键介质,并且已成为治疗自身免疫性疾病的有希望的治疗靶点 .
腹膜炎和炎症性肠病的改善
一种新型的小分子 IRAK4 激酶抑制剂 DW18134 已被发现能显着减轻 LPS 诱导的腹膜炎模型中的行为评分。 通过直接阻断 IRAK4 的活化,DW18134 减少了腹膜炎小鼠肝脏巨噬细胞的浸润和相关炎症细胞因子的表达 .
肠道损伤的恢复
在 DSS 诱导的结肠炎模型中,DW18134 显着降低了疾病活动指数 (DAI),并使食物和水的摄入量以及体重恢复正常。 此外,DW18134 通过阻断 IRAK4 信号通路恢复了小鼠的肠道损伤并减少了炎症细胞因子的表达 .
肠道屏障功能的保护
DW18134 通过上调紧密连接基因表达来保护 DSS 威胁的肠道屏障功能 .
在狼疮治疗中的潜在治疗价值
依赖 TLR7 和 TLR9 的反应也受到 IRAK4 抑制剂的抑制,表明 IRAK4 抑制可能在狼疮治疗中具有治疗价值 .
作用机制
Target of Action
IRAK4-IN-20, also known as US10308634, Example 11, primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a crucial serine/threonine protein kinase that belongs to the IRAK family and plays a pivotal role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways . It is necessary for most signaling by activated TLRs .
Mode of Action
The compound interacts with IRAK4, inhibiting its kinase activity . Irak4 also has a non-kinase function in a variety of cell types, attributed to the myddosome complex formed by irak4 with myd88, irak-2, and irak-1 . This complex can activate downstream effector TRAF6 despite inhibition of the kinase domain of IRAK4 .
Biochemical Pathways
IRAK4 is part of the Myddosome signaling pathway and is essential for signaling downstream of TLRs and the IL-1R family in immune cells . Activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . Inappropriate IRAK4 activity has been linked with the progression of various malignancies .
Pharmacokinetics
For instance, GS-5718, an oral IRAK4 inhibitor, showed low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing .
Result of Action
The inhibition of IRAK4 by IRAK4-IN-20 can lead to the suppression of the NF-κB pathway, which supports cell survival . This can potentially lead to anti-tumor effects, as inappropriate IRAK4 activity has been linked with the progression of various malignancies .
生化分析
Biochemical Properties
IRAK4-IN-20 interacts with various enzymes and proteins, primarily within the TLR and IL-1R signaling pathways . It has been found to bind competitively to the catalytic domain of IRAK4, inhibiting its activity . The nature of these interactions is primarily inhibitory, with IRAK4-IN-20 acting as an ATP-competitive binder .
Cellular Effects
IRAK4-IN-20 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving TLR and IL-1R . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
IRAK4-IN-20 exerts its effects at the molecular level through binding interactions with IRAK4, leading to enzyme inhibition . This results in changes in gene expression, particularly within the TLR and IL-1R signaling pathways .
Metabolic Pathways
IRAK4-IN-20 is involved in the TLR and IL-1R signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。